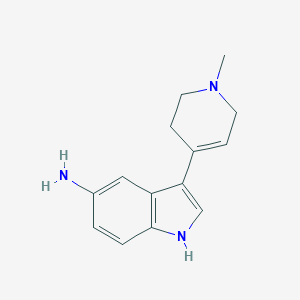

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine

Descripción general

Descripción

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to an indole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of human neuronal nitric oxide synthase (nNOS), which plays a role in the modulation of pain and inflammation . The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby reducing pain signals .

Comparación Con Compuestos Similares

Similar Compounds

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole: This compound has a similar structure but includes a nitro group, which may alter its chemical and biological properties.

6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Another similar compound with a nitro group at a different position on the indole ring.

Uniqueness

What sets 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine apart is its specific substitution pattern, which confers unique biological activities and chemical reactivity. Its ability to selectively inhibit nNOS without significantly affecting other isoforms of the enzyme highlights its potential as a therapeutic agent .

Actividad Biológica

The compound 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine (CAS Number: 116480-62-7) is a member of the indole family and has garnered attention for its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound is characterized by a molecular formula of and a molecular weight of approximately 227.305 g/mol. The compound features an indole ring fused with a tetrahydropyridine moiety, which may contribute to its biological properties.

Table 1: Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 116480-62-7 |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.305 g/mol |

| SMILES | CN1CCC(=CC1)c2c[nH]c3ccc(N)cc23 |

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Serotonin Receptor Modulation : The compound may influence serotonin (5-HT) receptors, potentially affecting mood and anxiety levels.

- Antipsychotic Properties : Analogous compounds have shown efficacy in treating psychotic disorders by modulating dopaminergic and serotonergic pathways.

- Neuroprotective Effects : Some studies suggest that tetrahydropyridine derivatives can protect neuronal cells from oxidative stress.

Study on Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of tetrahydropyridine derivatives in a rat model of Parkinson's disease. The results indicated that these compounds could significantly reduce dopaminergic neuron loss and improve motor functions.

Anxiolytic Effects

Research conducted by Buckley et al. (2020) demonstrated that indole derivatives possess anxiolytic properties comparable to traditional anxiolytics like diazepam. The study involved behavioral assessments in animal models subjected to stressors.

Table 2: Summary of Biological Activities

The proposed mechanisms through which this compound exerts its effects include:

- Receptor Binding : The compound likely binds to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity.

- Calcium Ion Regulation : Similar compounds have been shown to affect intracellular calcium levels, influencing neurotransmitter release and neuronal excitability.

Propiedades

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPZSNNVNTZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456949 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116480-62-7 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.